![molecular formula C16H20N2O3 B6962773 2-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]benzonitrile](/img/structure/B6962773.png)
2-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]benzonitrile
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Overview
Description
2-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]benzonitrile is a complex organic compound that features a morpholine ring, a benzonitrile group, and an oxoethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethyl bromide under basic conditions.
Introduction of the Benzonitrile Group: The benzonitrile group can be introduced via a nucleophilic substitution reaction using a suitable benzonitrile derivative.
Formation of the Oxoethoxy Linkage: The oxoethoxy linkage is formed by reacting the morpholine derivative with an appropriate oxoethoxy compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The morpholine ring and benzonitrile group can interact with various enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-Methylmorpholin-4-yl)-2-oxoethoxy]benzonitrile
- 2-[2-(3-Ethylmorpholin-4-yl)-2-oxoethoxy]benzonitrile
- 2-[2-(3-Propylmorpholin-4-yl)-2-oxoethoxy]benzonitrile
Uniqueness
2-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]benzonitrile is unique due to the presence of both ethyl and methyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct interactions with molecular targets compared to similar compounds with only one substituent.
Properties
IUPAC Name |
2-[2-(3-ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-16(2)12-20-9-8-18(16)15(19)11-21-14-7-5-4-6-13(14)10-17/h4-7H,3,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVXOEXLIAHRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1C(=O)COC2=CC=CC=C2C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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